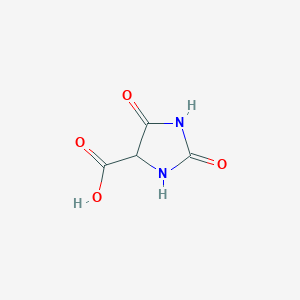

5-Hydantoincarboxylic acid

Description

Historical Context and Evolution of Hydantoin (B18101) Chemistry

The journey into the world of hydantoins began in 1861 when German chemist Adolf von Baeyer first isolated the parent compound, hydantoin (imidazolidine-2,4-dione), during his research on uric acid. He synthesized it through the hydrogenation of allantoin. nih.gov This discovery laid the groundwork for a new class of heterocyclic compounds. A significant advancement came in 1873 when Friedrich Urech developed the "Urech hydantoin synthesis," a method to produce 5-substituted hydantoins from the reaction of α-amino acids with potassium cyanate (B1221674), followed by acid-mediated cyclization. researchgate.netresearchgate.net This reaction was pivotal as it provided a direct route to a variety of hydantoin derivatives.

Another cornerstone in hydantoin synthesis is the Bucherer–Bergs reaction, which involves the condensation of a cyanohydrin with ammonium (B1175870) carbonate. nih.gov Over the years, these classical methods have been refined and supplemented by modern synthetic strategies, including multicomponent reactions, which have facilitated the creation of extensive libraries of hydantoin derivatives for various research applications. malariaworld.org The structural elucidation of hydantoins was confirmed by Dorothy Hahn in 1913, solidifying the understanding of this important heterocyclic ring system. nih.gov

Key Milestones in Hydantoin Chemistry

| Year | Milestone | Contributor/Method | Significance |

|---|---|---|---|

| 1861 | First isolation of hydantoin | Adolf von Baeyer | Discovery of the parent hydantoin compound. nih.gov |

| 1873 | Development of the Urech hydantoin synthesis | Friedrich Urech | A method for synthesizing 5-substituted hydantoins from amino acids. researchgate.netresearchgate.net |

| 1913 | Confirmation of the cyclic structure of hydantoins | Dorothy Hahn | Structural elucidation of the hydantoin ring. nih.gov |

| - | Bucherer–Bergs reaction | - | An important method for synthesizing hydantoins from cyanohydrins. nih.gov |

Significance of the Hydantoin Moiety in Complex Molecular Design

The hydantoin ring is recognized as a "privileged scaffold" in medicinal chemistry, a term that denotes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.comscilit.com This significance stems from its unique structural and electronic properties. The five-membered ring contains two nitrogen atoms and two carbonyl groups, which can act as both hydrogen bond donors and acceptors. nih.gov This feature is crucial for establishing strong and specific interactions with biological macromolecules, such as proteins and nucleic acids.

The versatility of the hydantoin core allows for the introduction of a wide array of substituents at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties. This adaptability is a key reason for its prevalence in drug discovery and development. scilit.com By modifying the substituents, chemists can design molecules with specific pharmacological profiles. A number of clinically approved drugs incorporate the hydantoin moiety, underscoring its therapeutic importance. For instance, phenytoin (B1677684) is a widely used anticonvulsant, nitrofurantoin (B1679001) is an antibacterial agent, and enzalutamide (B1683756) is an antiandrogen used in the treatment of prostate cancer. mdpi.com

The hydantoin scaffold's ability to serve as a rigid template for presenting various functional groups in a defined three-dimensional space makes it an invaluable tool in the design of enzyme inhibitors and receptor antagonists. malariaworld.org Its applications extend beyond medicine into areas such as the development of pesticides and the synthesis of amino acids. nih.gov

Current Research Trajectories for 5-Hydantoincarboxylic Acid and its Analogues

Current research on this compound and its analogues is focused on leveraging its unique chemical functionalities for various applications, particularly in medicinal chemistry and asymmetric synthesis. The carboxylic acid group at the 5-position provides a key handle for further chemical modifications, making it a valuable building block for more complex molecules.

One significant area of investigation is the development of novel therapeutic agents. Researchers are actively designing and synthesizing derivatives of this compound to explore their potential as anticancer, antiplasmodial, and antiviral agents. For example, recent studies have shown that certain hydantoin derivatives exhibit potent cytotoxicity against various cancer cell lines by inhibiting tubulin polymerization. nih.gov Other research has focused on synthesizing hydantoin analogues with significant antiplasmodial activity, offering potential new avenues for malaria treatment. malariaworld.org The synthesis and biological evaluation of 3,5-disubstituted hydantoins derived from amino acids have also demonstrated promising antiviral and antitumoral activities. mdpi.com

In the realm of asymmetric synthesis, this compound and its precursors are being explored as chiral building blocks. The stereocenter at the 5-position is of great interest, and efforts are being directed towards the development of stereoselective synthetic methods. Chiral phosphoric acids, for instance, have been successfully employed as catalysts for the enantioselective synthesis of 5-monosubstituted hydantoins. nih.gov These chiral hydantoin derivatives can then serve as valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

The ongoing research into this compound and its analogues highlights its continued importance as a versatile scaffold in the pursuit of new molecular entities with tailored properties and functions. The ability to readily derivatize this compound, coupled with the established biological significance of the hydantoin core, ensures that it will remain a focal point of chemical and pharmaceutical research.

Structure

3D Structure

Properties

CAS No. |

5624-16-8 |

|---|---|

Molecular Formula |

C4H4N2O4 |

Molecular Weight |

144.09 g/mol |

IUPAC Name |

2,5-dioxoimidazolidine-4-carboxylic acid |

InChI |

InChI=1S/C4H4N2O4/c7-2-1(3(8)9)5-4(10)6-2/h1H,(H,8,9)(H2,5,6,7,10) |

InChI Key |

SLTHATJXYPMPML-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=O)NC(=O)N1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Hydantoincarboxylic Acid

Strategies for the Construction of the 5-Hydantoincarboxylic Acid Core

The formation of the this compound structure can be achieved through adaptations of classical hydantoin (B18101) syntheses or via de novo routes specifically designed to incorporate the carboxylic acid functionality.

Adaptations of Classical Hydantoin Synthesis for Carboxylic Acid Functionality

Classical methods for hydantoin synthesis, such as the Bucherer-Bergs and Urech syntheses, can be adapted to produce 5-hydantoincarboxylic acids. The Bucherer-Bergs reaction, a one-pot multicomponent reaction, typically involves a ketone or aldehyde, an alkali metal cyanide, and ammonium (B1175870) carbonate. univ.kiev.uamdpi.com To generate a this compound, a keto acid is employed as the starting carbonyl compound. For instance, the reaction of a keto acid with potassium cyanide and ammonium carbonate under pressure and heat can yield the corresponding hydantoin with a carboxylic acid group. univ.kiev.ua The presence of the carboxyl group can influence the reaction, sometimes leading to specific diastereoselective outcomes due to the pre-organization of the reacting species. univ.kiev.ua

The Urech hydantoin synthesis offers another pathway, starting from an amino acid. researchgate.net This method involves the reaction of an amino acid with potassium cyanate (B1221674) to form a ureido intermediate, which then undergoes acid-catalyzed cyclization to the hydantoin. researchgate.net To obtain a this compound, an amino dicarboxylic acid would be the logical starting material.

De Novo Synthetic Routes to 5-Substituted Hydantoins Bearing Carboxylic Acid Groups

Beyond adapting classical methods, de novo synthetic strategies have been developed to construct 5-substituted hydantoins with appended carboxylic acid groups. These methods often provide greater control over the substitution pattern of the hydantoin ring. One approach involves the condensation of glyoxals with ureas, which can be catalyzed by a chiral phosphoric acid to achieve enantioselective synthesis of 5-monosubstituted hydantoins. rsc.org While this method directly yields a hydantoin, the introduction of a carboxylic acid would depend on the nature of the substituents on the starting glyoxal.

Another strategy involves the reaction of α-amino methyl ester hydrochlorides with carbamates, which cyclize under basic conditions to form 3,5-disubstituted hydantoins. organic-chemistry.org By starting with an amino ester derived from an amino dicarboxylic acid, this method could be tailored to produce a this compound derivative.

Functionalization and Derivatization at Key Positions of this compound

The this compound scaffold offers multiple sites for chemical modification, including the C5 position, the N1 and N3 nitrogens of the hydantoin core, and the carboxylic acid group itself.

Modifications at the C5 Position of the Hydantoin Ring

The C5 position of the hydantoin ring is a primary site for introducing structural diversity. Starting from 5-methylenehydantoins, a variety of transformations can be performed. For example, regioselective chemical transformations can lead to the formation of 5-aminomethyl-substituted hydantoins or 5-amino-5-methyl-disubstituted hydantoins. nih.gov These modifications can be crucial for modulating the biological activity of the resulting compounds.

Introduction of Substituents at the N1 and N3 Positions of the Hydantoin Core

The nitrogen atoms at the N1 and N3 positions of the hydantoin ring are also amenable to substitution, allowing for further fine-tuning of the molecule's properties. Various methods exist for N-alkylation and N-arylation. For instance, copper acetate-promoted N-arylation with boronic acids is an effective method for introducing aryl groups at the N3 position. organic-chemistry.org The synthesis of 1,3,5-trisubstituted hydantoins can also be achieved through a one-pot, two-step procedure involving a Ugi four-component condensation followed by a base-induced cyclization. mdpi.com

Esterification and Amidation of the 5-Carboxylic Acid Group

The carboxylic acid group at the 5-position is a key functional handle for derivatization through esterification and amidation reactions. libretexts.org

Esterification: The reaction of the 5-carboxylic acid with an alcohol in the presence of an acid catalyst yields the corresponding ester. This reaction is typically reversible, and reaction conditions can be manipulated to favor product formation. libretexts.org

Amidation: The carboxylic acid can be converted into an amide by reaction with an amine. This transformation often involves activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the desired amine. masterorganicchemistry.com This creates a stable amide bond and allows for the introduction of a wide range of amine-containing fragments.

Advanced Synthetic Techniques and Catalysis in this compound Chemistry

The synthesis of this compound and its derivatives has evolved to include sophisticated methods that allow for precise control over the molecule's three-dimensional structure. These advanced techniques are crucial for producing specific enantiomers, which are non-superimposable mirror images of each other, and for creating complex derivatives through environmentally friendly and efficient chemical reactions.

Stereoselective Synthesis of this compound Enantiomers

The ability to synthesize specific enantiomers of this compound is of significant interest, particularly in the development of peptidomimetics—molecules that mimic the structure and function of peptides. A notable approach involves a chemoselective condensation/cyclization domino process. This method utilizes isocyanates derived from α-amino esters, which can be either quaternary or unsubstituted, and reacts them with N-alkyl aspartic acid diesters. nih.gov This process allows for the creation of enantiomerically pure hydantoins that serve as versatile scaffolds for building more complex molecules. nih.gov The purification of the intermediate products is efficiently handled using liquid-liquid acid/base extraction protocols. nih.gov

Conformational studies of these synthesized hydantoin-based peptidomimetics, using techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fourier Transform Infrared (FTIR) spectroscopy, have revealed that they can adopt specific three-dimensional shapes. nih.gov These shapes, including α-helix and β-turn conformations, are stabilized by intramolecular hydrogen bonds. nih.gov The α-helix conformation is characterized by two hydrogen bonds involving the carbonyl groups of the hydantoin ring, while the β-turn is stabilized by a different hydrogen bond that does not involve the hydantoin ring carbonyls. nih.gov Molecular modeling suggests a slight preference for the open α-helix conformation, whereas solution and solid-state studies indicate a preference for the closed β-turn conformation. nih.gov

Metal-Free Coupling Reactions for this compound Derivative Synthesis

In a move towards more sustainable and cost-effective chemical synthesis, there is a growing emphasis on transition-metal-free coupling reactions. cas.cn Traditional coupling reactions often rely on expensive and potentially toxic transition-metal catalysts that can be sensitive to air and moisture. cas.cn Metal-free alternatives offer a more robust and environmentally friendly approach. cas.cnresearchgate.net

These reactions can proceed through various mechanisms, including radical pathways, electrophilic aromatic substitution, and nucleophilic aromatic substitution. cas.cn One prominent example is the base-promoted homolytic aromatic substitution (HAS) type coupling, which involves the replacement of a leaving group on an aromatic ring by a radical species. cas.cn This method has been successfully used for the cross-coupling of aryl halides with N-containing heteroarenes. cas.cn The key steps in this process often involve the generation of an aryl radical, its addition to an arene, and subsequent electron and proton transfer to form the final coupled product. cas.cn

Recent advancements have led to the development of transition-metal-free C-N cross-coupling reactions using multifunctional reagents. nih.gov These reactions can be performed under mild conditions without the need for pre-activating the reactants or excluding air and moisture, making them highly versatile for the late-stage functionalization of complex molecules. nih.gov

Chemical Transformations and Reactivity Profiles of this compound Derivatives

The hydantoin core of this compound and its derivatives is subject to a variety of chemical transformations, including rearrangements, hydrolysis, and cyclization reactions. Understanding these reactivity profiles is essential for the design and synthesis of new hydantoin-containing compounds.

Rearrangement Reactions of this compound Analogues

Rearrangement reactions can significantly alter the structure of hydantoin analogues. One such reaction is the Bamberger rearrangement, which converts N-phenylhydroxylamine to 4-aminophenol (B1666318) in the presence of a strong aqueous acid. wiley-vch.de The mechanism involves the protonation of the hydroxylamine, followed by the elimination of water to form a nitrenium ion intermediate. wiley-vch.de This intermediate is then attacked by water, and subsequent protonation and deprotonation steps lead to the final rearranged product. wiley-vch.de Another important rearrangement is the Beckmann rearrangement, which transforms an oxime into an N-substituted amide using an acid catalyst. wiley-vch.de

Hydrolytic Pathways of Hydantoin-Containing Structures

Hydantoin-containing structures can be hydrolyzed to yield amino acids. wikipedia.org This process is a key step in the industrial production of certain amino acids, such as methionine. wikipedia.org The hydrolysis of the hydantoin ring typically proceeds in a two-step enzymatic pathway. nih.gov First, a hydantoinase or dihydropyrimidinase enzyme hydrolyzes the hydantoin to an N-carbamoylamino acid. nih.gov Subsequently, an N-carbamoylase converts the N-carbamoylamino acid into the corresponding amino acid. nih.gov In some microorganisms, such as Pseudomonas putida, the hydantoinase can be non-stereoselective, while the N-carbamoylase exhibits L-selectivity. nih.gov

Cyclization Reactions Involving this compound Intermediates

This compound derivatives can serve as intermediates in cyclization reactions to form more complex fused bicyclic structures. For example, 5-alkenylhydantoins can undergo selenium-induced cyclization. beilstein-journals.org The proposed mechanism for this reaction involves the electrophilic addition of a selenium reagent to the double bond of the alkenyl side chain, forming a cyclic seleniranium cation. beilstein-journals.org An intramolecular attack by the amidic nitrogen of the hydantoin ring on this cation leads to the formation of an imidazolinium cation intermediate, which then deprotonates to yield the final fused bicyclic product. beilstein-journals.org This reaction is often regioselective, favoring the formation of five-membered rings (5-exo products). beilstein-journals.org

Bioisosteric Approaches in this compound Research

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to optimize drug candidates. In the context of this compound, this approach is primarily focused on finding suitable replacements for the carboxylic acid group to enhance pharmacokinetic properties while retaining or improving biological activity.

1 Hydantoin-Carboxylic Acid Bioisosterism in Medicinal Chemistry

The replacement of the carboxylic acid moiety in drug candidates is a widely explored strategy to mitigate issues such as poor membrane permeability and metabolic instability. nih.govnih.gov Several functional groups have been successfully employed as bioisosteres for carboxylic acids.

Commonly used ionized bioisosteres include:

Tetrazoles: These heterocycles have a pKa similar to carboxylic acids and can form similar interactions with target proteins. nih.gov They are, however, subject to different metabolic pathways, such as N-glucuronidation, which can be an advantage. hyphadiscovery.com

Acylsulfonamides: This group can also mimic the acidic properties of carboxylic acids and has been used to improve the metabolic profile of drug candidates. hyphadiscovery.comnih.gov

Isoxazolols: These are another class of acidic heterocycles used as carboxylic acid surrogates. hyphadiscovery.com

Neutral bioisosteres are also being investigated, which rely on forming hydrogen bonds or cation-π interactions to mimic the binding of a carboxylate. hyphadiscovery.com This strategy can be particularly useful for improving central nervous system penetration. hyphadiscovery.com

Structure Activity Relationships and Molecular Design Principles for 5 Hydantoincarboxylic Acid Analogues

2 Comparative Analysis with Structurally Analogous Bioactive Scaffolds

The hydantoin (B18101) scaffold is one of many heterocyclic structures utilized in drug discovery. A comparative analysis with other bioactive scaffolds can provide valuable insights into the unique advantages of the 5-hydantoincarboxylic acid framework.

For instance, in the development of inhibitors for enzymes like Staphylococcus aureus pyruvate (B1213749) carboxylase (SaPC), 5-(heteroarylmethylene)hydantoins have been evaluated alongside other classes of compounds. nih.gov These hydantoin derivatives have demonstrated inhibitory activity against specific kinases like GSK-3β, while showing no or weak inhibition against other enzymes like MMP-12 and hCAII, suggesting a degree of selectivity. nih.gov

The choice of a particular scaffold is often dictated by the specific requirements of the biological target and the desired physicochemical properties of the final drug candidate. The hydantoin ring offers a rigid framework with specific hydrogen bonding donors and acceptors that can be strategically utilized for potent and selective interactions.

Computational Chemistry and Molecular Modeling Studies of this compound Derivatives

Computational methods have become an indispensable part of modern drug discovery, providing powerful tools to understand SAR at a molecular level and to guide the design of new, more effective therapeutic agents.

Molecular docking studies, for example, can predict the binding orientation and affinity of this compound analogues within the active site of a target protein. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. For instance, a docking study of a hydantoin-based SMO antagonist indicated that the twisting angle of the hydantoin ring could affect hydrogen bonding with specific amino acid residues in the receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comnih.gov By identifying the physicochemical properties or structural features that are most influential on activity, QSAR models can be used to predict the potency of novel, unsynthesized analogues. nih.gov While specific QSAR studies on this compound are not extensively reported in the provided context, the general principles of QSAR are highly applicable to this class of compounds for optimizing their therapeutic potential.

Ligand-Protein Docking and Molecular Dynamics Simulations for Binding Site Analysis

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of potential drug candidates and in screening virtual libraries of compounds to identify those with a high affinity for a specific biological target. In the context of this compound analogues, docking studies can elucidate key interactions within the binding pocket of a target enzyme or receptor. For instance, studies on similar carboxylic acid derivatives as enzyme inhibitors have demonstrated the importance of the carboxyl group in forming hydrogen bonds with active site residues. nih.gov

Following docking, molecular dynamics (MD) simulations provide a more dynamic and realistic model of the ligand-protein complex. nih.gov MD simulations track the movements and interactions of atoms over time, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. nih.gov This approach can reveal conformational changes in both the ligand and the protein upon binding, which are often missed in rigid docking studies.

For a hypothetical this compound analogue targeting a specific enzyme, the docking process would involve preparing the 3D structures of both the ligand and the protein. The ligand would then be placed into the identified binding site of the protein, and a scoring function would be used to rank the different binding poses based on their predicted binding affinity.

Table 1: Illustrative Docking Results for a Hypothetical this compound Analogue

| Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Hypothetical Kinase | -7.5 | Arg12, Lys45, Asn98 |

| 5-(p-chlorophenyl)-hydantoin-3-acetic acid | Hypothetical Kinase | -8.9 | Arg12, Lys45, Asn98, Phe102 |

| 5-(furan-2-yl)-hydantoin-3-acetic acid | Hypothetical Kinase | -8.2 | Arg12, Lys45, Asn98, His99 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

MD simulations would then be performed on the most promising docked complexes. The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable complex would exhibit minimal fluctuations in RMSD. Furthermore, analysis of the MD trajectory can identify persistent hydrogen bonds and other non-covalent interactions that contribute to the binding affinity.

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations are a powerful tool for investigating the intrinsic properties of molecules, such as their conformational preferences and electronic structure. For this compound and its analogues, these calculations can provide fundamental insights into the molecule's shape, flexibility, and reactivity, which are crucial for understanding its biological activity.

A detailed conformational analysis of a close analogue, 5-acetic acid hydantoin, was performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory. This study identified multiple stable conformers of the molecule, arising from the rotational flexibility of the acetic acid side chain. The relative energies of these conformers determine their population at a given temperature and can influence which conformation is recognized by a biological target.

Table 2: Calculated Relative Energies of 5-Acetic Acid Hydantoin Conformers

| Conformer | Relative Energy (kJ/mol) |

| cis-I | 0.00 |

| cis-II | 1.23 |

| cis-III | 3.45 |

| trans-I | 5.67 |

| trans-II | 6.89 |

Data adapted from a study on 5-acetic acid hydantoin.

Beyond conformational analysis, quantum chemical calculations can elucidate the electronic properties of this compound analogues. Natural Bond Orbital (NBO) analysis, for instance, can reveal details about the delocalization of electron density and the nature of intramolecular interactions, such as hydrogen bonds. The distribution of electrostatic potential on the molecular surface can identify regions that are likely to engage in electrostatic interactions with a protein binding site. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also important electronic descriptors that relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Pharmacophore Modeling for this compound Analogues

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model for this compound analogues would define the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic centers, along with their spatial relationships, that are critical for binding to a target receptor.

The development of a pharmacophore model typically begins with a set of active molecules. The common chemical features of these molecules are then identified and mapped onto a 3D template. The hydantoin ring itself offers multiple points for interaction, including hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). The carboxylic acid group is a strong hydrogen bond donor and acceptor and can also participate in ionic interactions.

A hypothetical pharmacophore model for a series of this compound analogues designed as kinase inhibitors might include the following features:

One Hydrogen Bond Acceptor: Corresponding to one of the carbonyl oxygens of the hydantoin ring.

One Hydrogen Bond Donor: Corresponding to one of the N-H groups of the hydantoin ring.

One Ionic/Hydrogen Bond Acceptor: Representing the carboxylate group.

One Hydrophobic/Aromatic Feature: Corresponding to a variable substituent at the 5-position of the hydantoin ring.

Table 3: Illustrative Pharmacophore Features for a Hypothetical this compound Analogue

| Pharmacophore Feature | Corresponding Functional Group |

| Hydrogen Bond Acceptor 1 | C=O at position 2 of hydantoin |

| Hydrogen Bond Donor 1 | N-H at position 3 of hydantoin |

| Ionic/Hydrogen Bond Acceptor 2 | Carboxylic acid |

| Hydrophobic Region 1 | Substituent at C5 of hydantoin |

Note: This table is for illustrative purposes and does not represent a validated pharmacophore model.

Once developed, this pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the desired structural features and are therefore likely to be active. This virtual screening approach can significantly accelerate the discovery of new lead compounds. Furthermore, the pharmacophore model can guide the optimization of existing analogues by highlighting which structural modifications are likely to enhance binding affinity and selectivity.

Analytical and Spectroscopic Characterization Methodologies for 5 Hydantoincarboxylic Acid

Advanced Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic methods are indispensable for elucidating the intricate structural details of 5-Hydantoincarboxylic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques offer a wealth of information about its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the proton of the carboxylic acid group (–COOH) typically appears as a singlet at a downfield chemical shift, often around 12 δ. openstax.org The exact position can be influenced by factors such as solvent and concentration, which affect hydrogen bonding. openstax.org The protons attached to the hydantoin (B18101) ring will exhibit distinct signals based on their chemical environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carboxyl carbon (–COOH) of a carboxylic acid typically resonates in the range of 165 to 185 δ. openstax.org The carbonyl carbon within the hydantoin ring and the other ring carbons will also have characteristic chemical shifts, aiding in the complete structural assignment.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals. libretexts.orgnih.gov HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing clear evidence of which proton is attached to which carbon. libretexts.org This is particularly useful in complex molecules to resolve any ambiguities from one-dimensional spectra. nih.gov Another 2D technique, Heteronuclear Multiple Bond Correlation (HMBC), helps to identify longer-range couplings (2-4 bonds) between protons and carbons, further solidifying the structural assignment by revealing connectivity through multiple bonds. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. echemi.com The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational modes of its bonds. libretexts.org

Key characteristic IR absorption bands for this compound include:

O–H Stretch: A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of the carboxylic acid group. openstax.org The significant broadening is a result of intermolecular hydrogen bonding, which creates a wide range of vibrational energies. echemi.comorgchemboulder.com

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is expected between 1710 and 1760 cm⁻¹. openstax.org The hydantoin ring also contains carbonyl groups, which will contribute to absorption in this region.

C–O Stretch: The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group typically appears in the 1210–1320 cm⁻¹ region. orgchemboulder.com

N–H Stretch: The hydantoin ring contains N-H bonds, which will exhibit characteristic stretching vibrations.

O–H Bend: Bending vibrations for the O-H group can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

The intensity of these absorption bands is related to the polarity of the bonds; more polar bonds like the carbonyl group produce stronger absorptions. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H Stretch | 2500–3300 | Broad, Strong |

| Carbonyl | C=O Stretch | 1710–1760 | Strong |

| Carboxylic Acid | C–O Stretch | 1210–1320 | Medium |

| Amide (Hydantoin) | N–H Stretch | ~3200 | Medium |

| Carboxylic Acid | O–H Bend | 1440–1395, 950–910 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining structural insights through fragmentation analysis. youtube.com In a typical MS experiment, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, providing the molecular weight. youtube.com

High-resolution mass spectrometry can provide the exact molecular formula. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the masses of the resulting fragment ions are analyzed. youtube.com This fragmentation pattern is unique to the molecule's structure and can be used to confirm the connectivity of atoms. For dicarboxylic acids, derivatization may be employed prior to MS analysis to enhance ionization and provide characteristic fragmentation patterns. google.com

High-Resolution Broadband Rotational Spectroscopy for Gas-Phase Molecular Interactions

High-resolution broadband rotational spectroscopy is a powerful technique for studying the precise three-dimensional structure and conformational landscape of molecules in the gas phase. nih.govcore.ac.uk This method measures the rotational transitions of a molecule with extremely high accuracy, which are directly related to its moments of inertia. mpg.de From these, the precise geometric structure, including bond lengths and angles, can be determined. This technique is also capable of distinguishing between different conformers of a molecule and studying weak intermolecular interactions, such as those in complexes with other molecules like water. uva.es

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or biological samples and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of this compound. In HPLC, the compound is passed through a column packed with a stationary phase, and its separation is achieved based on its differential partitioning between the stationary phase and a liquid mobile phase. nih.gov

A typical HPLC method for the analysis of a compound like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for its identification and quantification. The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram. Liquid chromatography is often coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity in analysis. nih.govnih.gov

Elemental Analysis for Compound Composition Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides the percentage by mass of each element present in the molecule, which is a critical step in confirming its empirical and molecular formula. For this compound, with the molecular formula C₄H₄N₂O₄, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen).

The theoretical percentages are as follows:

Carbon (C): 30.01%

Hydrogen (H): 2.52%

Nitrogen (N): 17.50%

Oxygen (O): 49.97%

These theoretical values serve as a benchmark against which experimentally determined values are compared. The experimental data, obtained from combustion analysis, should closely match these calculated percentages to verify the purity and elemental composition of a synthesized or isolated sample of this compound.

Table of Calculated Elemental Composition for this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 30.01 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.52 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.50 |

| Oxygen | O | 15.999 | 4 | 63.996 | 49.97 |

| Total | 160.086 | 100.00 |

Future Directions and Emerging Research Areas for 5 Hydantoincarboxylic Acid

Development of Novel Synthetic Strategies for Highly Functionalized Architectures

The future development of 5-Hydantoincarboxylic acid-based compounds hinges on the ability to create structurally diverse and complex molecules. While classical methods like the Bucherer-Bergs reaction provide access to the basic hydantoin (B18101) core, contemporary research is focused on more sophisticated and versatile synthetic strategies. researchgate.netwikipedia.org

Modern synthetic efforts are moving towards methods that allow for precise control over the substitution pattern on the hydantoin ring. All positions on the hydantoin ring are chemically reactive and can be functionalized by various electrophiles and nucleophiles. thieme-connect.com Key emerging strategies include:

Multicomponent Reactions (MCRs): MCRs, such as Ugi-type reactions, are being explored to generate libraries of hydantoin derivatives in a single, efficient step. researchgate.net Adapting these reactions to incorporate a protected form of this compound could enable the rapid synthesis of highly substituted architectures with diverse functional groups.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages over traditional batch processing, including faster reaction times, improved yields, and enhanced safety. Microwave-promoted, solvent-free condensation reactions have already proven effective for synthesizing 1,5-disubstituted hydantoins and could be adapted for derivatives of this compound. organic-chemistry.org

Stereoselective Synthesis: Many biologically active hydantoins are chiral, with activity often residing in a single enantiomer. thieme-connect.com Future strategies will increasingly focus on the development of stereoselective methods, such as using chiral auxiliaries or catalysts, to produce enantiomerically pure this compound derivatives. organic-chemistry.org This is crucial for developing compounds with improved therapeutic indices and understanding their interactions with chiral biological targets.

Late-Stage Functionalization: A significant area of development is the ability to modify the hydantoin core after its initial formation. The C-5 position, where the carboxylic acid resides, is a reactive methylene (B1212753) group suitable for base-catalyzed Knoevenagel-type condensations with aldehydes. thieme-connect.com Furthermore, the development of photoredox catalysis offers novel pathways for modifications like hydrodecarboxylation, which could be used to strategically alter the core structure under mild conditions. organic-chemistry.orgnih.gov

These advanced synthetic approaches are essential for building complex molecules based on the this compound scaffold, enabling the exploration of its full potential in various scientific fields.

Exploration of New Biological Targets and Elucidation of Novel Mechanistic Insights

Hydantoin derivatives are well-known for a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties. ekb.egwikipedia.org The unique structure of this compound, however, provides a template for discovering compounds that interact with novel biological targets and for elucidating new mechanisms of action.

Anticancer Drug Discovery: Hydantoins have shown promise as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, epidermal growth factor receptor (EGFR), and thymidine (B127349) phosphorylase. ekb.egnih.gov The carboxylic acid moiety of this compound can serve as a key interaction point or as a handle for attaching other pharmacophoric groups. This strategy of creating hybrid molecules can lead to compounds with enhanced efficacy. ekb.eg For example, spiro-hydantoin derivatives have been investigated as potential thymidine phosphorylase inhibitors, a target in cancer therapy. nih.gov

Enzyme Inhibition: The hydantoin ring is a privileged scaffold for designing enzyme inhibitors. The carboxylic acid group can mimic the substrate of an enzyme or form strong ionic or hydrogen-bond interactions within an enzyme's active site. This makes this compound derivatives prime candidates for screening against various enzyme classes, such as proteases, kinases, and histone deacetylases, which are implicated in numerous diseases.

Mechanistic Photoredox Studies: Emerging research in organic photoredox catalysis has demonstrated the ability to perform direct hydrodecarboxylation of carboxylic acids. organic-chemistry.org Applying this to this compound derivatives not only represents a synthetic tool but also a method to probe biological mechanisms. By selectively removing the carboxyl group, researchers can study its importance for biological activity, providing clear mechanistic insight into how these molecules interact with their targets. Kinetic analysis from such studies can reveal rate-limiting steps and the influence of the molecular structure on reaction pathways. nih.gov

Future work will involve synthesizing libraries of this compound derivatives and employing high-throughput screening to identify new biological activities. Subsequent mechanistic studies will be crucial to understand how these compounds function at a molecular level, paving the way for the development of novel therapeutics.

Integration of this compound Derivatives into Advanced Materials Science

The application of hydantoin derivatives extends beyond pharmacology into the realm of materials science. ontosight.ai They have been used as components in high-temperature stable epoxy resins and in the development of specialized polymers. researchgate.net this compound is particularly well-suited for this area due to its bifunctional nature: the stable hydantoin ring can impart desirable properties like thermal stability and rigidity, while the carboxylic acid group provides a reactive handle for polymerization.

Monomers for Novel Polymers: this compound can be used as a monomer to create new classes of polymers. The carboxylic acid can participate in condensation polymerizations to form polyesters or polyamides. The resulting polymers would feature the hydantoin ring as a recurring unit along the backbone, potentially conferring unique properties such as enhanced thermal stability, specific solvent resistance, or the ability to engage in strong hydrogen bonding, influencing the material's mechanical properties.

Functionalized Surfaces and Resins: The carboxylic acid group can be used to anchor the molecule onto surfaces or to incorporate it into polymer resins. This could be used to create functional materials with specific binding properties, for example, in chromatographic applications or as catalysts.

Halogenated Derivatives for Biocidal Materials: N-halogenated hydantoins are widely used as disinfectants and biocides. wikipedia.org By first integrating this compound into a polymer matrix and then halogenating the nitrogen atoms of the hydantoin rings, it may be possible to create long-lasting, slow-release antimicrobial materials for use in coatings, textiles, or medical devices.

The integration of the this compound scaffold into materials science is an emerging field with the potential to generate novel materials with tailored properties for a wide range of applications, from industrial resins to advanced biomedical devices.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Biochemistry, and Astrobiology

The study of this compound provides a fertile ground for interdisciplinary collaboration, most notably at the intersection of synthetic chemistry, biochemistry, and the burgeoning field of astrobiology.

Chemistry-Biochemistry Synergy: The link between synthetic chemistry and biochemistry is fundamental. Synthetic chemists can design and create novel derivatives of this compound using the advanced strategies outlined previously. organic-chemistry.org Biochemists can then screen these compounds for biological activity, identify their molecular targets, and elucidate their mechanisms of action. ekb.egnih.gov This iterative cycle of design, synthesis, and testing is a powerful paradigm for drug discovery and for developing new chemical probes to study biological systems.

Astrobiological Significance: Perhaps the most intriguing interdisciplinary frontier for hydantoin research is its connection to astrobiology and the origins of life. Studies on prebiotic chemistry have identified hydantoins as plausible molecules that could have formed on early Earth. Research has shown that the Bucherer-Bergs chemistry, under a carbon dioxide atmosphere, can produce hydantoins. nih.gov More recent studies have demonstrated that N-formylaminonitriles, which are precursors to amino acid derivatives, form readily in formamide—a medium often invoked in prebiotic scenarios. nih.gov Hydantoins are considered relatively stable ("refractory") products of such prebiotic pathways, suggesting they could have accumulated and served as a reservoir for the eventual synthesis of amino acids, the building blocks of proteins.

The study of this compound and its formation under simulated prebiotic conditions could provide critical insights into the chemical inventory of early Earth and other potentially habitable worlds. Understanding its stability and reactivity informs models of chemical evolution and the pathways that may have led to the emergence of life. This line of inquiry connects laboratory-based synthetic chemistry and biochemistry directly to the fundamental questions of astrobiology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.